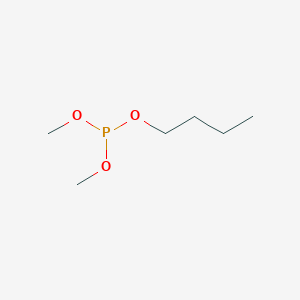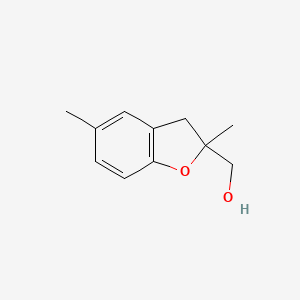
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of two methyl groups at positions 2 and 5, and a methanol group attached to the 2,3-dihydro-1-benzofuran core. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol can be achieved through several methods:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing carbonyl groups by dehydration under acidic conditions.
Palladium or Platinum-Catalyzed Ring Closure: This approach utilizes palladium or platinum catalysts to facilitate the ring closure via intramolecular Wittig reactions or o-(acyloxy)benzyl anions.
Condensation of Activated Methylene: This method follows Dieckmann reaction conditions or involves ketene intermediate cyclization.
Intramolecular Friedel–Crafts Reaction: This reaction involves the cyclization of α-aryloxycarbonyls under acidic conditions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, catalytic processes, and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the benzofuran ring.
科学的研究の応用
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the methanol group.
Benzofuran Carbohydrazide: A derivative with significant antimicrobial activity.
Amiodarone: An antiarrhythmic agent with a benzofuran core.
Uniqueness
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
53839-37-5 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
(2,5-dimethyl-3H-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10-9(5-8)6-11(2,7-12)13-10/h3-5,12H,6-7H2,1-2H3 |
InChIキー |
CFHFERFWTGGCBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(C2)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
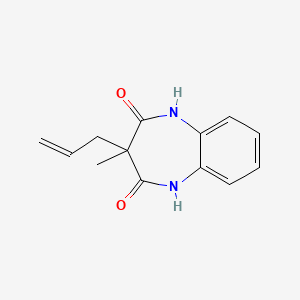
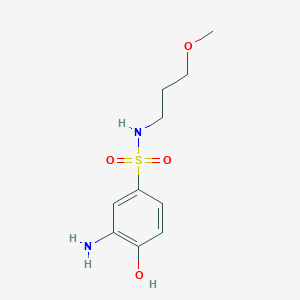
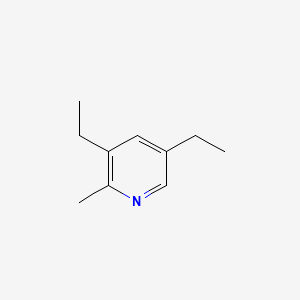
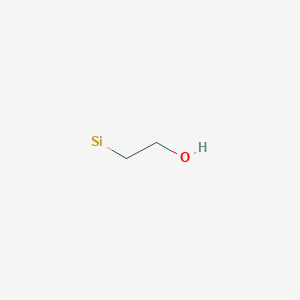
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
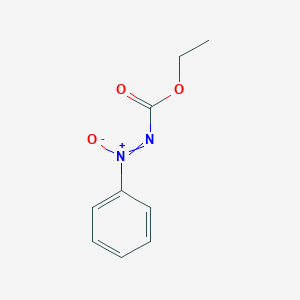

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
